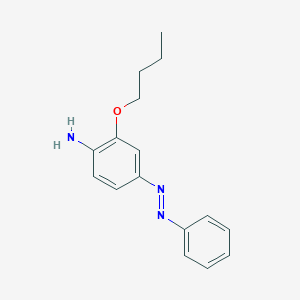

3-n-Butoxy-4-aminoazobenzene

Descripción

3-n-Butoxy-4-aminoazobenzene is an azo dye characterized by a butoxy (-O-(CH₂)₃CH₃) substituent at the 3-position and an amino (-NH₂) group at the 4-position of the azobenzene scaffold.

Propiedades

Número CAS |

126335-29-3 |

|---|---|

Fórmula molecular |

C16H19N3O |

Peso molecular |

269.34 g/mol |

Nombre IUPAC |

2-butoxy-4-phenyldiazenylaniline |

InChI |

InChI=1S/C16H19N3O/c1-2-3-11-20-16-12-14(9-10-15(16)17)19-18-13-7-5-4-6-8-13/h4-10,12H,2-3,11,17H2,1H3 |

Clave InChI |

GNFHVTFCXAMDDW-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N |

SMILES canónico |

CCCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N |

Sinónimos |

3-N-BUTOXY-4-AMINOAZOBENZENE |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

- 4-Aminoazobenzene (AB): The parent compound lacks alkyl or alkoxy groups. It exhibits moderate hepatocarcinogenicity in mice but requires metabolic activation via N-hydroxylation .

- N-Methyl-4-aminoazobenzene (MAB): Addition of an N-methyl group enhances hepatic carcinogenicity in mice, linked to N-oxidation and DNA adduct formation (e.g., N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene) .

- 3-Methoxy-4-aminoazobenzene: A methoxy (-OCH₃) group at the 3-position shifts carcinogenicity to extrahepatic sites (e.g., ear duct, skin) in rats, with minimal hepatic activity .

Carcinogenic Profiles and Target Organs

Metabolic Activation and DNA Adducts

- N-Methyl Derivatives (MAB, DAB): Form stable DNA adducts (e.g., N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene), which persist in hepatic DNA and correlate with tumor multiplicity .

Species-Specific Responses

- Mice vs. Rats: In mice, AB and its N-methyl derivatives are equipotent hepatocarcinogens, whereas rats show lower susceptibility, emphasizing species-specific metabolic differences .

- Sex Differences : Male B6C3F1 mice are highly susceptible to hepatic tumors, while females are resistant, highlighting hormonal or metabolic influences .

Key Research Findings and Mechanistic Insights

- Metabolic Activation : N-Oxidation of MAB by microsomal flavoprotein mixed-function amine oxidase generates reactive hydroxylamines and nitrones, which bind DNA and proteins .

- Adduct Stability: N-(Deoxyguanosin-8-yl)-4-aminoazobenzene adducts are more persistent in DNA than N-methylated variants, suggesting substituents influence repair efficiency .

- Structural Determinants: N-Alkylation: Enhances hepatic targeting and carcinogenicity in mice . 3-Alkoxy Substitution: Redirects carcinogenicity to extrahepatic tissues (e.g., ear duct) in rats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.